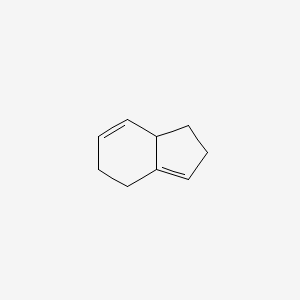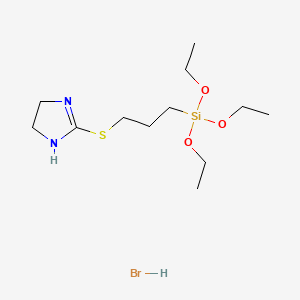![molecular formula C11H26NO5PS B14357179 S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate CAS No. 90392-48-6](/img/structure/B14357179.png)
S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms, and an aminoethyl group linked to a dihydroxynonyl chain. The presence of these functional groups makes it a versatile compound with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate typically involves the reaction of 2,4-dihydroxynonylamine with ethylene phosphorothioate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate undergoes various chemical reactions, including:
Oxidation: The phosphorothioate group can be oxidized to form phosphorothioate oxides.
Reduction: The compound can be reduced to form phosphorothioate hydrides.
Substitution: The aminoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Phosphorothioate oxides.
Reduction: Phosphorothioate hydrides.
Substitution: Various substituted aminoethyl derivatives.
Applications De Recherche Scientifique
S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular membranes, affecting their permeability and function. The pathways involved include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-{2-[(Diaminomethylene)amino]ethyl} dihydrogen phosphorothioate
- S-{2-[(2,4-Dihydroxyheptyl)amino]ethyl} dihydrogen phosphorothioate
Uniqueness
S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate is unique due to its specific dihydroxynonyl chain, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
90392-48-6 |
|---|---|
Formule moléculaire |
C11H26NO5PS |
Poids moléculaire |
315.37 g/mol |
Nom IUPAC |
2-(2,4-dihydroxynonylamino)ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C11H26NO5PS/c1-2-3-4-5-10(13)8-11(14)9-12-6-7-19-18(15,16)17/h10-14H,2-9H2,1H3,(H2,15,16,17) |
Clé InChI |
GFJVBIZJXVNECC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC(CNCCSP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


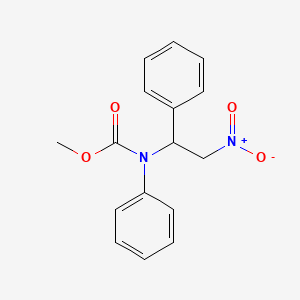

![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)
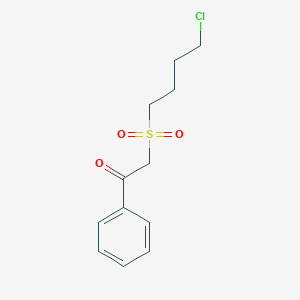
phenylsilane](/img/structure/B14357148.png)
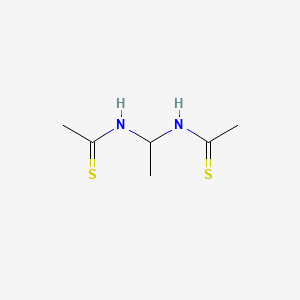
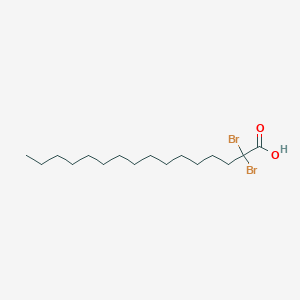
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
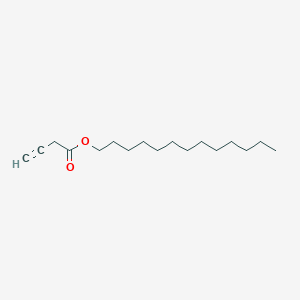
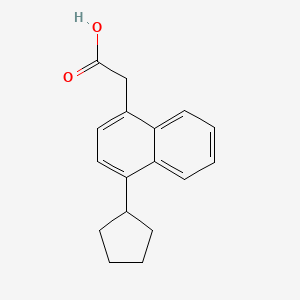
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
